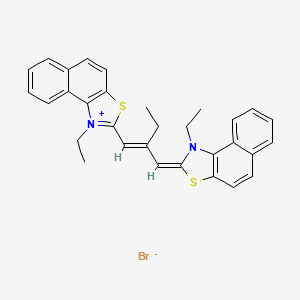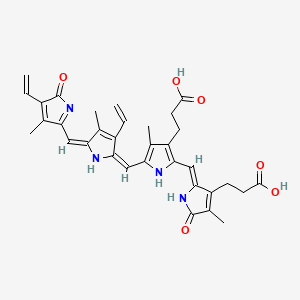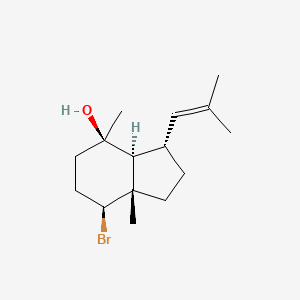![molecular formula C17H22O5 B1232479 Bicyclo[7.2.0]undec-4-ene-3,7-dione, 6-(acetyloxy)-2-hydroxy-4,11,11-trimethyl-8-methylene-, (1R,2R,4E,6R,9S)- CAS No. 92121-62-5](/img/structure/B1232479.png)
Bicyclo[7.2.0]undec-4-ene-3,7-dione, 6-(acetyloxy)-2-hydroxy-4,11,11-trimethyl-8-methylene-, (1R,2R,4E,6R,9S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[720]undec-4-ene-3,7-dione, 6-(acetyloxy)-2-hydroxy-4,11,11-trimethyl-8-methylene-, (1R,2R,4E,6R,9S)- is a complex organic compound with the molecular formula C17H22O5 This compound is known for its unique bicyclic structure, which includes multiple functional groups such as hydroxyl, acetoxy, and methylene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[7.2.0]undec-4-ene-3,7-dione, 6-(acetyloxy)-2-hydroxy-4,11,11-trimethyl-8-methylene-, (1R,2R,4E,6R,9S)- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Functional Group Introduction: The hydroxyl and acetoxy groups can be introduced through selective oxidation and acetylation reactions.
Methylene Group Addition: The methylene group can be added through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the methylene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production, where the reactions are carried out in a controlled environment.
Continuous Flow Reactors: Used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[7.2.0]undec-4-ene-3,7-dione, 6-(acetyloxy)-2-hydroxy-4,11,11-trimethyl-8-methylene-, (1R,2R,4E,6R,9S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and amines (NH2R).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetoxy derivatives.
Aplicaciones Científicas De Investigación
Bicyclo[7.2.0]undec-4-ene-3,7-dione, 6-(acetyloxy)-2-hydroxy-4,11,11-trimethyl-8-methylene-, (1R,2R,4E,6R,9S)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bicyclo[7.2.0]undec-4-ene-3,7-dione, 6-(acetyloxy)-2-hydroxy-4,11,11-trimethyl-8-methylene-, (1R,2R,4E,6R,9S)- involves its interaction with specific molecular targets and pathways. The hydroxyl and acetoxy groups can form hydrogen bonds with biological molecules, affecting their function. The methylene group can participate in various chemical reactions, altering the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Naematolone: Another bicyclic compound with similar functional groups.
Xanthinin: A compound with a similar bicyclic structure but different functional groups.
Isocaryophyllene: A bicyclic compound with a similar core structure but different substituents.
Uniqueness
Bicyclo[7.2.0]undec-4-ene-3,7-dione, 6-(acetyloxy)-2-hydroxy-4,11,11-trimethyl-8-methylene-, (1R,2R,4E,6R,9S)- is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its unique structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development.
Propiedades
Número CAS |
92121-62-5 |
|---|---|
Fórmula molecular |
C17H22O5 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
[(1S,4R,5Z,8R,9R)-8-hydroxy-6,10,10-trimethyl-2-methylidene-3,7-dioxo-4-bicyclo[7.2.0]undec-5-enyl] acetate |
InChI |
InChI=1S/C17H22O5/c1-8-6-12(22-10(3)18)15(20)9(2)11-7-17(4,5)13(11)16(21)14(8)19/h6,11-13,16,21H,2,7H2,1,3-5H3/b8-6-/t11-,12-,13+,16-/m1/s1 |
Clave InChI |
BBRNVDBLOTVLMB-NLHXVICVSA-N |
SMILES |
CC1=CC(C(=O)C(=C)C2CC(C2C(C1=O)O)(C)C)OC(=O)C |
SMILES isomérico |
C/C/1=C/[C@H](C(=O)C(=C)[C@H]2CC([C@@H]2[C@H](C1=O)O)(C)C)OC(=O)C |
SMILES canónico |
CC1=CC(C(=O)C(=C)C2CC(C2C(C1=O)O)(C)C)OC(=O)C |
Sinónimos |
4-acetyloxy-8-hydroxy-2-methylene-6,10,10-trimethyl-bicyclo(7.2.0)undec-5-ene-3,7-dione naematolon |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


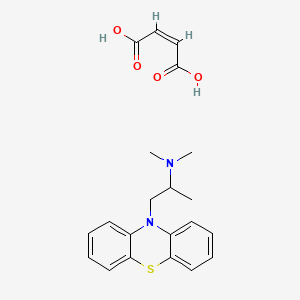



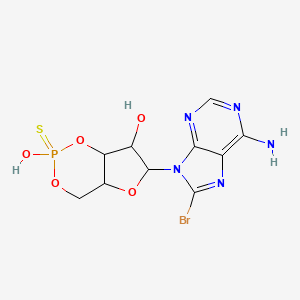
![(17Z)-1,13-Dihydroxy-11-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-22,24-dimethoxy-12,18,20,26-tetramethyl-16-prop-2-enyl-10,27-dioxa-4-azatricyclo[21.3.1.04,8]heptacos-17-ene-2,3,9,15-tetrone](/img/structure/B1232403.png)
